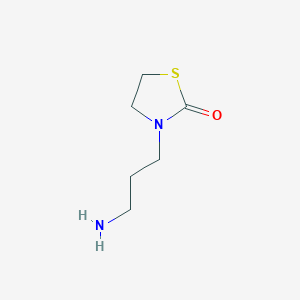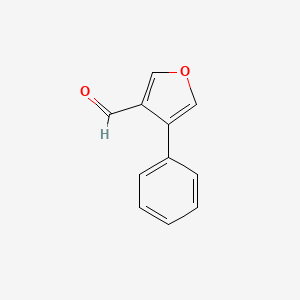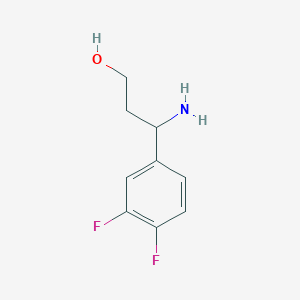
Transcyclohexane-1,4-diamidine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Transcyclohexane-1,4-diamidine dihydrochloride is a chemical compound with the molecular formula C₈H₁₈Cl₂N₄ It is known for its unique structure, which consists of a cyclohexane ring substituted with guanidine groups at the 1 and 4 positions, and it is stabilized as a dihydrochloride salt
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Transcyclohexane-1,4-diamidine dihydrochloride typically involves the reaction of cyclohexane-1,4-diamine with cyanamide under acidic conditions to form the guanidine groups. The reaction is carried out in the presence of hydrochloric acid to yield the dihydrochloride salt. The general reaction scheme is as follows:
- Cyclohexane-1,4-diamine is dissolved in an aqueous solution.
- Cyanamide is added to the solution.
- Hydrochloric acid is introduced to the reaction mixture.
- The reaction is allowed to proceed at a controlled temperature, typically around 50-60°C, for several hours.
- The product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically obtained as a crystalline solid, which is then packaged for distribution.
Análisis De Reacciones Químicas
Types of Reactions
Transcyclohexane-1,4-diamidine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imine derivatives.
Reduction: Reduction reactions can convert the guanidine groups to amine groups.
Substitution: The guanidine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Imine derivatives.
Reduction: Cyclohexane-1,4-diamine.
Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Transcyclohexane-1,4-diamidine dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its guanidine groups.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of Transcyclohexane-1,4-diamidine dihydrochloride involves its interaction with biological molecules through its guanidine groups. These groups can form hydrogen bonds and ionic interactions with various molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexane-1,4-diamine: A precursor in the synthesis of Transcyclohexane-1,4-diamidine dihydrochloride.
1,4-Cyclohexanediamine: Similar in structure but lacks the guanidine groups.
1,4-Cyclohexanediol: Contains hydroxyl groups instead of guanidine groups.
Uniqueness
This compound is unique due to its guanidine groups, which impart distinct chemical and biological properties. These groups enhance its potential as an antimicrobial agent and its ability to interact with biological molecules, making it a valuable compound in various research and industrial applications.
Propiedades
Número CAS |
37781-86-5 |
|---|---|
Fórmula molecular |
C8H18Cl2N4 |
Peso molecular |
241.16 g/mol |
Nombre IUPAC |
cyclohexane-1,4-dicarboximidamide;dihydrochloride |
InChI |
InChI=1S/C8H16N4.2ClH/c9-7(10)5-1-2-6(4-3-5)8(11)12;;/h5-6H,1-4H2,(H3,9,10)(H3,11,12);2*1H |
Clave InChI |
DSNXNNNJQPQPPS-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CCC1C(=N)N)C(=N)N.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(2-Cyanoaziridin-1-yl)methyl]thiophene-2-carboxylic acid](/img/structure/B8625166.png)


![5-Phenyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B8625177.png)


![Ethyl 5-[(tert-butoxycarbonylamino)methyl]pyridine-2-carboxylate](/img/structure/B8625192.png)

![1-Propanesulfonic acid, 3-[(1-methyl-1-phenylethyl)amino]-](/img/structure/B8625211.png)

![6-Nitro-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridin-1-ol](/img/structure/B8625226.png)

![2-[(7-Aminoheptyl)amino]ethan-1-ol](/img/structure/B8625263.png)

